![molecular formula C12H11F3O2 B1455944 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid CAS No. 29765-48-8](/img/structure/B1455944.png)
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid
Vue d'ensemble
Description
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid, with the chemical formula C₁₂H₁₁F₃O₂ , is a compound that belongs to the class of cyclopropane carboxylic acids. Its molecular weight is approximately 244.21 g/mol . The IUPAC name for this compound is 1-[4-(trifluoromethyl)benzyl]cyclopropanecarboxylic acid .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
The trifluoromethyl group in this compound is a common feature in bioactive molecules due to its ability to enhance metabolic stability and binding affinity . Researchers utilize this compound as a precursor in the synthesis of various bioactive molecules, including pharmaceuticals that target specific receptors or enzymes within the body.
Development of Agrochemicals
Similar compounds with the trifluoromethyl group have been used in the development of agrochemicals . These compounds can serve as intermediates in creating novel pesticides and herbicides, offering potential solutions for crop protection and yield improvement.
Organic Synthesis Methodology
This compound can be used in organic synthesis as a building block for constructing more complex molecules . Its reactivity and stability under various conditions make it a valuable tool for chemists looking to develop new synthetic routes or improve existing ones.
Medicinal Chemistry Research
In medicinal chemistry, the compound’s trifluoromethyl group is of interest due to its lipophilicity and ability to pass through biological membranes . It can be incorporated into drug candidates to improve their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Chemical Biology Probes
The compound can be used to create chemical probes for studying biological systems . By tagging biomolecules with this compound, researchers can track their behavior in live cells or organisms, aiding in the understanding of biological processes and disease mechanisms.
Safety And Hazards
- Hazard Statements : The compound poses risks associated with ingestion (H302) , skin irritation (H315) , eye irritation (H319) , and inhalation (H335) .
- Precautionary Statements : Handling precautions include avoiding contact with eyes, skin, and ingestion. Adequate ventilation and protective equipment are recommended during handling .
Propriétés
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)9-3-1-8(2-4-9)7-11(5-6-11)10(16)17/h1-4H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZCJCNCVMKKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1455861.png)
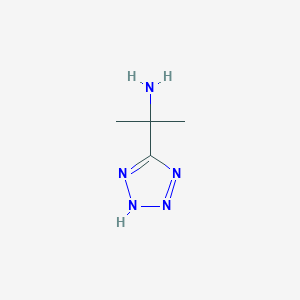

![2-[(Cyclobutylmethyl)amino]propan-1-ol](/img/structure/B1455867.png)
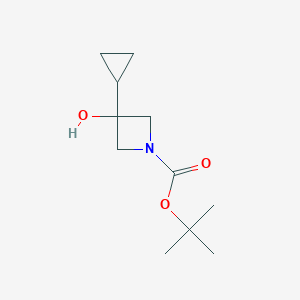

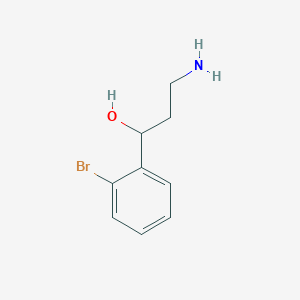
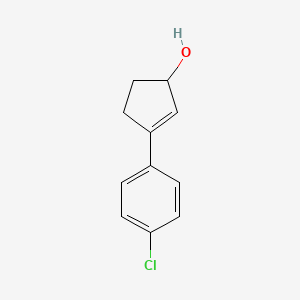
![2-(4-Fluorophenylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1455877.png)
![[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine](/img/structure/B1455878.png)
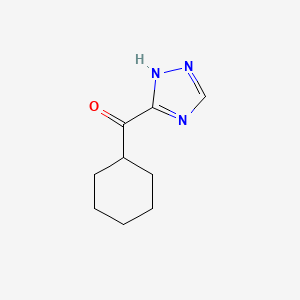

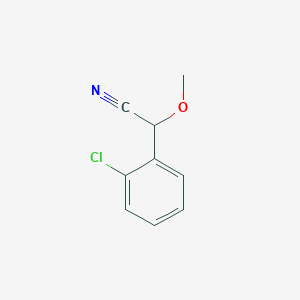
![Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate](/img/structure/B1455884.png)